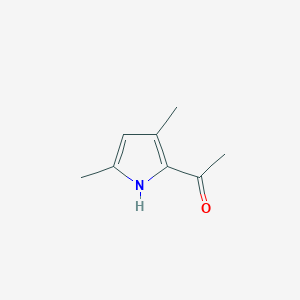

1-(3,5-二甲基-1H-吡咯-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

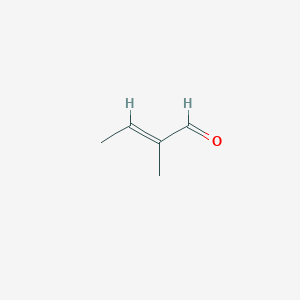

The compound 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One is a pyrrole derivative of significant interest due to its unique chemical and physical properties. It is part of a broader class of compounds that have been extensively studied for their synthetic methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

A penta-substituted pyrrole derivative related to 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One was synthesized in a one-pot four-component coupling reaction, showcasing the compound's complex synthetic pathway and its structural diversity. This synthesis utilized natural hydroxyapatite as a catalyst, demonstrating the efficiency and eco-friendliness of the process (Louroubi et al., 2019).

科学研究应用

Medicinal Chemistry

- Field : Medicinal Chemistry .

- Application : Pyrrole is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs .

- Methods : The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .

- Results : Drugs containing a pyrrole ring system have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Antitubercular Agents

- Field : Pharmacology .

- Application : Synthesis of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase .

- Methods : New series of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized, characterized and assessed as inhibitors of enoyl ACP reductase and DHFR .

- Results : Most of the compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR. Several synthesized substances also demonstrated significant antibacterial and antitubercular properties .

Biological and Medicinal Importance

- Field : Biochemistry .

- Application : Pyrrole is found in many biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome. These metal complexes play a vital role in a living system like photosynthesis, oxygen carrier, as well storage, and redox cycling reactions .

- Methods : The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .

- Results : Pyrrole-containing secondary metabolites such as makaluvamine M, ryanodine, rhazinilam, lamellarin, prodigiosin, myrmicarin, and sceptrinare also exhibit potential biological activity .

Antiviral Agents

- Field : Virology .

- Application : Imidazole, a compound similar to pyrrole, has been used in the development of antiviral agents .

- Methods : The derivatives of 1, 3-diazole show different biological activities .

- Results : There are examples of commercially available drugs in the market which contain 1, 3-diazole ring such as enviroxime (antiviral) .

Inhibition of GATA Family Proteins

- Field : Molecular Biology .

- Application : Pyrrothiogatain, a novel inhibitor of GATA family proteins, targets the DNA-binding activity of GATA3 and other members of the GATA family .

- Methods : It inhibits the interaction between GATA3 and SOX4 .

- Results : It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .

Hypolipidemic Agents

- Field : Pharmacology .

- Application : The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin, a hypolipidemic agent .

- Methods : Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver .

- Results : Lowering cholesterol levels reduces the risk of coronary heart disease and prevents strokes .

Inhibitor of Angiotensin-Converting Enzyme

- Field : Pharmacology .

- Application : Lisinopril, an inhibitor of angiotensin-converting enzyme, contains a pyrrole carboxamide motif .

- Methods : Lisinopril works by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system .

- Results : This leads to dilation of blood vessels and reduces blood volume, thus lowering blood pressure and decreasing oxygen demand from the heart .

Angiotensin-II Receptor Blocker

- Field : Pharmacology .

- Application : Valsartan, an angiotensin-II receptor blocker, contains a pyrrole carboxamide motif .

- Methods : Valsartan works by blocking the action of angiotensin II, a chemical in your body that causes blood vessels to tighten and narrow .

- Results : This helps to relax and widen your blood vessels, making it easier for your heart to pump blood around your body .

属性

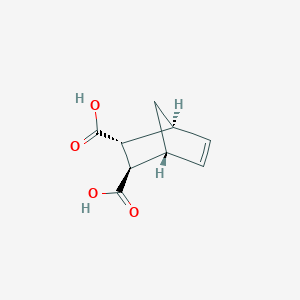

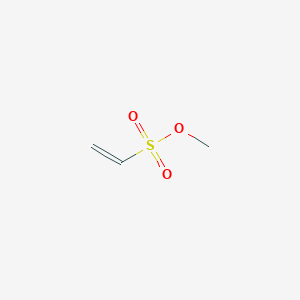

IUPAC Name |

1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-6(2)9-8(5)7(3)10/h4,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZNMNSPWOIFPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383996 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |

CAS RN |

1500-93-2 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1500-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)